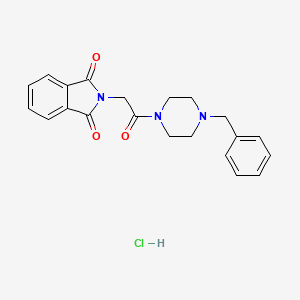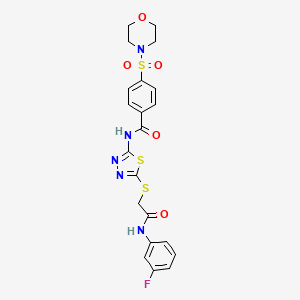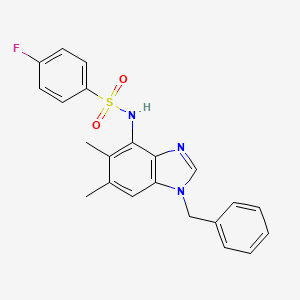![molecular formula C11H9Cl2N5O2S B2697214 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 898622-18-9](/img/structure/B2697214.png)
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of appropriate precursors. For example, 1,2,4-triazines can be synthesized through the condensation of thioamides with hydrazine .Molecular Structure Analysis
The compound has a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The presence of multiple nitrogen atoms can potentially allow for various tautomeric forms .Chemical Reactions Analysis
The reactivity of such compounds can be quite diverse, depending on the substituents present on the triazine ring. For example, they can undergo reactions with nucleophiles or electrophiles, or participate in cycloaddition reactions .Physical And Chemical Properties Analysis
Triazine derivatives are generally stable compounds with good thermal stability . Their physical and chemical properties can vary widely depending on the specific substituents present on the triazine ring.Scientific Research Applications
Vibrational Spectroscopic Signatures and Quantum Computational Approach
A study by Jenepha Mary et al. (2022) on a closely related antiviral molecule characterized its vibrational signatures through Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. This study emphasizes the importance of understanding the stereo-electronic interactions and stability of similar compounds through vibrational spectral analysis and natural bond orbital analysis, providing insights into the molecular interactions and stability of related compounds (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Activities of Novel Compounds
Patel and Shaikh (2011) synthesized new derivatives with antimicrobial activities, highlighting the potential of similar structured compounds in fighting bacterial infections. The study provides a foundation for developing antimicrobial agents based on the structural elements of these compounds (Patel & Shaikh, 2011).
Antibacterial and Anti-enzymatic Potential
Nafeesa et al. (2017) explored the antibacterial and anti-enzymatic potential of N-substituted derivatives, emphasizing the multifunctional aspects of these molecules. The study underscores the importance of structural modification in enhancing biological activities and provides a pathway for developing therapeutic agents based on similar compounds (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Synthesis and Biological Screening for Antimicrobial Activity
Research by Mistry, Desai, and Intwala (2009) on the synthesis of novel derivatives and their screening for antimicrobial activity further supports the potential of such compounds in medical applications. This study illustrates how structural diversity can influence biological activity, offering a template for the development of new antimicrobial and possibly antiviral agents based on the compound (Mistry, Desai, & Intwala, 2009).
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O2S/c12-6-1-7(13)3-8(2-6)16-9(19)5-21-11-17-15-4-10(20)18(11)14/h1-4H,5,14H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXWPXQRMRVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(cyclohexylcarbamoyl)amino]acetamide](/img/structure/B2697133.png)


![3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2697137.png)

![5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2697141.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697142.png)
![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)

![2-((3-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2697146.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2697147.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2697150.png)
![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)